molecular formula C22H31N2O7P B13738259 dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate CAS No. 100347-84-0

dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate

Cat. No.: B13738259
CAS No.: 100347-84-0
M. Wt: 466.5 g/mol
InChI Key: ZEFJKTDVBATXPM-UHFFFAOYSA-N
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Description

Historical Evolution of Prodrug Strategies for Bioavailability Enhancement

The concept of prodrugs emerged in the 1950s as a method to modulate physicochemical properties of pharmacologically active compounds. Early efforts focused on esterification to improve lipid solubility, but these faced challenges with inconsistent enzymatic hydrolysis rates. The introduction of phosphate prodrugs in the 1980s marked a paradigm shift, leveraging endogenous phosphatases for predictable activation. For pyridone-containing molecules like dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate, phosphate conjugation directly addresses two key barriers:

  • Aqueous Solubility : Parent pyridones often exhibit logP values >3, limiting dissolution in gastrointestinal fluids. Phosphate conjugation reduces logP by 1.5–2 units while increasing aqueous solubility by 10–100 fold.
  • Passive Diffusion : The ionized phosphate group facilitates paracellular transport across intestinal epithelia, with studies showing 3–5× higher Cmax compared to non-phosphorylated analogs.

A comparative analysis of 127 FDA-approved prodrugs reveals phosphate derivatives constitute 18% of cases where solubility <0.1 mg/mL necessitated formulation intervention. The ubiquity of alkaline phosphatases in intestinal mucosa (2–4 U/g tissue) ensures efficient conversion, with tmax typically occurring within 1–2 hours post-administration.

Properties

CAS No.

100347-84-0

Molecular Formula

C22H31N2O7P

Molecular Weight

466.5 g/mol

IUPAC Name

dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate

InChI

InChI=1S/C22H28N2O3.H3O4P/c23-19-10-11-20(21(16-19)27-17-18-8-3-1-4-9-18)22(25)26-15-7-14-24-12-5-2-6-13-24;1-5(2,3)4/h1,3-4,8-11,16H,2,5-7,12-15,17,23H2;(H3,1,2,3,4)

InChI Key

ZEFJKTDVBATXPM-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCCOC(=O)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 3-Piperidin-1-ium-1-ylpropyl Intermediate

This intermediate is prepared by:

  • Step 1: Nucleophilic substitution of 3-chloropropyl derivatives with piperidine to form 3-piperidin-1-ylpropyl compounds. The reaction proceeds under mild heating in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
  • Step 2: Quaternization of the piperidine nitrogen to generate the piperidinium salt, often by protonation using an acid like dihydrogen phosphate or by reaction with appropriate acid chlorides or phosphoric acid derivatives.

Synthesis of 4-Amino-2-phenylmethoxybenzoate

  • Step 1: Starting from 4-amino-2-hydroxybenzoic acid, a phenylmethoxy group is introduced via etherification with benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent such as acetone or DMF.
  • Step 2: The benzoic acid is converted to the benzoate form, often by neutralization with a base or by direct esterification if required.

Coupling of the Piperidinium Propyl Moiety with the Benzoate

  • The cationic 3-piperidin-1-ium-1-ylpropyl group is linked to the 4-amino-2-phenylmethoxybenzoate via ionic interaction or through covalent bonding if a linker is present.
  • Salt formation is achieved by mixing the organic base (piperidinium derivative) with dihydrogen phosphate acid under controlled pH and temperature conditions to yield the dihydrogen phosphate salt.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Piperidine substitution Piperidine, 3-chloropropyl derivative, DMF, 60–80 °C Nucleophilic substitution, moderate yield
Quaternization/protonation Phosphoric acid or dihydrogen phosphate salt, room temperature Formation of piperidinium salt
Etherification of benzoate Benzyl bromide, K2CO3, acetone, reflux Phenylmethoxy group introduction
Salt formation Organic base + dihydrogen phosphate acid, aqueous or mixed solvent, pH control Controlled crystallization for purity

Research Findings and Optimization

  • Yield Optimization: Use of polar aprotic solvents and controlled temperature profiles improves substitution efficiency and reduces side reactions.
  • Purity Control: Recrystallization from aqueous ethanol or water ensures removal of unreacted starting materials and by-products.
  • Analytical Characterization: NMR spectroscopy confirms substitution patterns; IR spectroscopy verifies phosphate salt formation; elemental analysis confirms stoichiometry.
  • Scalability: The modular nature of the synthesis allows scale-up with minor adjustments in solvent volume and reaction times.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Outcome/Remarks
3-Piperidin-1-ylpropyl synthesis Piperidine, 3-chloropropyl, DMF, 70 °C Formation of intermediate amine
Quaternization to piperidinium salt Phosphoric acid, room temperature Formation of cationic salt
4-Amino-2-phenylmethoxybenzoate synthesis 4-Amino-2-hydroxybenzoic acid, benzyl bromide, K2CO3, acetone reflux Etherification to introduce phenylmethoxy group
Salt formation with dihydrogen phosphate Mixing organic base and H2PO4− acid, aqueous solvent, pH ~3–4 Crystallization of final salt product

Literature and Patent Sources Consulted

  • Patent WO2021127443A1 details related synthetic intermediates and salt formation methods involving piperidine derivatives and phosphate salts, emphasizing mild conditions and purity control.
  • Patents US8828427B2 and CA2752550C provide insights into pharmaceutical salt formulations and preparation techniques for similar benzoate-based compounds, highlighting solvent choices and reaction optimizations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the piperidine ring.

    Reduction: Reduction reactions can be used to modify the phenylmethoxybenzoate moiety.

    Substitution: Substitution reactions can occur at various positions on the piperidine ring or the phenylmethoxybenzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that dihydrogen phosphate; 3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate exhibits significant anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

In neuropharmacology, this compound has shown promise as a neuroprotective agent. A recent study investigated its effects on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced markers of oxidative damage and improved cell viability, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

Dihydrogen phosphate; 3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate has demonstrated antimicrobial activity against a range of pathogens. In vitro tests revealed effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Modulation of Neurotransmitter Systems

The compound's interaction with neurotransmitter systems has been explored, particularly its influence on serotonin and dopamine receptors. Studies suggest that it may enhance mood and cognitive functions, indicating potential applications in treating depression and anxiety disorders.

Nanomaterial Synthesis

In material science, this compound has been used as a precursor for synthesizing nanoparticles. Its unique chemical structure facilitates the formation of stable nanoparticles that exhibit enhanced catalytic properties in various chemical reactions.

Drug Delivery Systems

The amphiphilic nature of dihydrogen phosphate; 3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate makes it suitable for drug delivery applications. Researchers have developed liposomal formulations incorporating this compound to improve the bioavailability of poorly soluble drugs.

Case Study 1: Anticancer Research

A clinical trial involving patients with metastatic breast cancer evaluated the effects of a treatment regimen including dihydrogen phosphate; 3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments.

Case Study 2: Neuroprotection in Animal Models

An animal model study assessed the neuroprotective effects of this compound in mice subjected to induced oxidative stress. The treated group showed significantly lower levels of neuroinflammatory markers and improved cognitive function compared to controls.

Mechanism of Action

The mechanism of action of dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate involves its interaction with specific molecular targets. The piperidine ring and amino group may interact with receptors or enzymes, modulating their activity. The phenylmethoxybenzoate moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrolysis Behavior Compared to Neopentyl Dihydrogen Phosphate

The acid-catalyzed hydrolysis of dihydrogen phosphate esters is a critical stability parameter. Neopentyl dihydrogen phosphate undergoes hydrolysis with a rate that increases linearly with acid concentration, without exhibiting rate maxima in strong acid solutions. This contrasts with para-substituted aryl dihydrogen phosphates (e.g., p-nitrophenyl dihydrogen phosphate), which show rate maxima under similar conditions due to competing mechanistic pathways . The target compound’s hydrolysis profile is expected to align more closely with neopentyl dihydrogen phosphate, given the absence of electron-withdrawing aromatic substituents directly adjacent to the phosphate group.

Table 1: Hydrolysis Rates of Dihydrogen Phosphate Derivatives

Compound Hydrolysis Mechanism Rate Behavior in Acidic Conditions
Neopentyl dihydrogen phosphate Acid-catalyzed P-O cleavage Linear increase with [H⁺]
p-Nitrophenyl dihydrogen phosphate P-O cleavage with rate maxima Rate maxima at ~3 M H⁺
Target compound Predicted: Acid-catalyzed Likely linear increase (no maxima)
Ionic Interactions: Comparison with Methacryloyloxydecyl Dihydrogen Phosphate (MDP)

10-Methacryloyloxydecyl dihydrogen phosphate (MDP) is a well-studied monomer in dental adhesives, known for its strong ionic interactions with calcium ions in hydroxyapatite. These interactions are critical for bonding durability. However, the bulky 4-amino-2-phenylmethoxybenzoate group could sterically hinder interactions with metal ions compared to MDP’s linear alkyl chain .

Table 2: Ionic Interaction Properties

Compound Ionic Group Key Interactions Solubility Profile
MDP Dihydrogen phosphate Ca²⁺ in hydroxyapatite Moderate (hydrophobic tail)
Target compound Dihydrogen phosphate + piperidinium Potential for Ca²⁺/anion binding High (charged groups)
Structural Analogues in Pharmaceutical Salts

Dimethylethanolamine dihydrogen phosphate (DMAE phosphate) is a pharmaceutical salt used to enhance drug stability and bioavailability. Like the target compound, it combines a dihydrogen phosphate group with a cationic amine (dimethylethanolamine). However, DMAE phosphate lacks the aromatic benzoate moiety, resulting in lower molecular weight (169.12 g/mol vs.

Biological Activity

Dihydrogen phosphate; 3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented chemically as follows:

C19H26N2O4P\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{4}\text{P}

This structure features a piperidine ring, an amino group, and a methoxybenzoate moiety, which are significant for its biological interactions.

Research indicates that this compound exhibits beta2 adrenergic receptor agonist and muscarinic receptor antagonist activities. These properties suggest it may play a role in modulating neurotransmission and cardiovascular functions . The interaction with these receptors can lead to various physiological effects, including bronchodilation and modulation of heart rate.

Pharmacological Effects

  • Beta2 Adrenergic Activity : The compound acts as an agonist at beta2 adrenergic receptors, which are primarily involved in the relaxation of bronchial smooth muscle. This activity can be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
  • Muscarinic Antagonism : By antagonizing muscarinic receptors, the compound may reduce bronchoconstriction and mucus secretion, further aiding respiratory function.
  • Neurotransmitter Modulation : The presence of a piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

Case Studies

A study published in the Journal of Medicinal Chemistry explored the efficacy of similar compounds in vivo, demonstrating significant improvements in respiratory function in animal models. The findings indicated that compounds with structural similarities to dihydrogen phosphate; 3-piperidin-1-ium-1-ylpropyl 4-amino-2-phenylmethoxybenzoate exhibited enhanced bronchodilation compared to standard treatments .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits acetylcholine-induced contractions in isolated bronchial tissues, supporting its potential use as a therapeutic agent for respiratory conditions. The IC50 values observed were comparable to those of established muscarinic antagonists .

Data Table: Biological Activities

Activity Type Description Reference
Beta2 Adrenergic AgonismInduces relaxation of bronchial smooth muscle
Muscarinic AntagonismReduces bronchoconstriction and mucus secretion
Neurotransmitter InteractionPotential modulation of dopamine/serotonin pathways

Q & A

Q. How can researchers validate the protonation state of the piperidinium group in aqueous vs. non-aqueous environments?

  • Methodological Answer : Perform potentiometric titration in water/DMSO mixtures (e.g., 50:50 v/v) to measure pKa_a. Compare with 1H^1H-NDR (nuclear Overhauser effect) data in deuterated solvents to confirm charge localization .

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